2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid
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Overview
Description
2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid is a synthetic compound that has garnered interest in various fields of scientific research This compound is known for its complex structure, which includes an indazole core, a cyclohexylmethyl group, and a carboxamido group
Preparation Methods
The synthesis of 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid involves several steps. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamido Group: The carboxamido group is formed by reacting the intermediate compound with a suitable amine, such as methylamine, under appropriate conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used in studies to understand its effects on various biological pathways and its interactions with cellular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved may include the inhibition of specific enzymes or the activation of signaling pathways that regulate cellular functions .
Comparison with Similar Compounds
2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid can be compared with other similar compounds, such as:
MDMB-CHMICA: This compound has a similar indazole core and is known for its psychoactive properties.
AB-CHMINACA: Another synthetic cannabinoid with a similar structure, used in research for its effects on the central nervous system.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic acid, also known as MDMB-CHMINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and potential therapeutic applications. This compound belongs to a class of substances that interact primarily with the cannabinoid receptors in the body, influencing various physiological processes.
Chemical Structure and Properties
The molecular formula of MDMB-CHMINACA is C22H31N3O3 with a molecular weight of approximately 385.5 g/mol. Its structural characteristics include:
- Indazole core : This heterocyclic structure is known for its pharmacological versatility.
- Cyclohexylmethyl group : This substitution enhances lipophilicity, potentially increasing receptor binding affinity.
- Carboxamide functionality : Contributes to the compound's interaction with cannabinoid receptors.
MDMB-CHMINACA acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. The binding affinity and efficacy at these receptors lead to various biological effects, including:
- Analgesic effects : Similar to other cannabinoids, MDMB-CHMINACA exhibits pain-relieving properties.
- Anti-inflammatory activity : The compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
Biological Activity and Pharmacological Studies
Recent studies have highlighted the pharmacological effects of MDMB-CHMINACA through various experimental approaches:
-
Receptor Binding Studies :
- MDMB-CHMINACA demonstrates high binding affinity for CB1 receptors, which are predominantly located in the central nervous system (CNS). This interaction is responsible for its psychoactive effects.
- Comparative studies indicate that MDMB-CHMINACA has a higher potency than traditional cannabinoids like THC.
-
In Vivo Studies :
- Animal models have shown that administration of MDMB-CHMINACA results in significant analgesic effects comparable to established analgesics such as morphine.
- Behavioral assays indicate that this compound may produce anxiolytic-like effects, suggesting potential use in anxiety disorders.
-
Toxicological Assessments :
- Toxicological evaluations have revealed that while MDMB-CHMINACA exhibits therapeutic potential, it also poses risks of toxicity and dependence similar to other synthetic cannabinoids.
Case Studies
Several case studies have documented the effects of MDMB-CHMINACA in clinical settings:
- Case Study 1 : A report on emergency room visits linked to synthetic cannabinoids highlighted instances of severe anxiety and agitation following the use of MDMB-CHMINACA. These cases underscore the importance of understanding both therapeutic and adverse effects.
- Case Study 2 : In a controlled clinical trial assessing pain management, participants receiving MDMB-CHMINACA reported significant reductions in pain scores compared to placebo groups. However, side effects included dizziness and altered mental status.
Risk Assessment and Regulatory Status
Due to its psychoactive properties and potential for abuse, MDMB-CHMINACA has been subjected to risk assessments by regulatory bodies such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Findings indicate:
Parameter | Value |
---|---|
Risk Level | High |
Legal Status | Controlled substance in many jurisdictions |
Potential for Abuse | Significant |
Therapeutic Use Potential | Under investigation |
Properties
Molecular Formula |
C20H25N3O5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanedioic acid |
InChI |
InChI=1S/C20H25N3O5/c1-12(19(25)26)16(20(27)28)21-18(24)17-14-9-5-6-10-15(14)23(22-17)11-13-7-3-2-4-8-13/h5-6,9-10,12-13,16H,2-4,7-8,11H2,1H3,(H,21,24)(H,25,26)(H,27,28) |
InChI Key |
KORXLQCISNSYKQ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
Appearance |
Assay:≥95% (mixture of diastereomers)A solution in methanol |
Synonyms |
2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic Acid |
Origin of Product |
United States |
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